5-Chloro-2-(furan-2-yl)pyridin-3-ol
CAS No.:
Cat. No.: VC17713651
Molecular Formula: C9H6ClNO2
Molecular Weight: 195.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6ClNO2 |
|---|---|
| Molecular Weight | 195.60 g/mol |
| IUPAC Name | 5-chloro-2-(furan-2-yl)pyridin-3-ol |
| Standard InChI | InChI=1S/C9H6ClNO2/c10-6-4-7(12)9(11-5-6)8-2-1-3-13-8/h1-5,12H |
| Standard InChI Key | ODBXKWLLCDRBDY-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1)C2=C(C=C(C=N2)Cl)O |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name 5-chloro-2-(furan-2-yl)pyridin-3-ol defines a pyridine ring substituted with a hydroxyl group at position 3, a chlorine atom at position 5, and a furan-2-yl moiety at position 2. The molecular formula is CHClNO, yielding a molecular weight of 207.61 g/mol. Key structural features include:
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Pyridine core: A six-membered aromatic ring with nitrogen at position 1.
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Furan substituent: A five-membered oxygen-containing heterocycle at position 2.
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Chlorine and hydroxyl groups: Electron-withdrawing substituents at positions 5 and 3, respectively.
Comparative analysis with structurally related compounds, such as 5-chloro-7-[(R)-furan-2-yl(pyridin-2-ylamino)methyl]quinolin-8-ol (PubChem CID 1301419) , suggests that the furan and pyridine moieties may engage in π-π stacking interactions, potentially influencing solubility and reactivity.
Synthesis and Characterization
Synthetic Routes
While no explicit synthesis of 5-chloro-2-(furan-2-yl)pyridin-3-ol is documented, analogous compounds provide plausible pathways:
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Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 5-chloro-3-hydroxypyridine-2-boronic acid and furan-2-yl halides.
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Multicomponent Reactions: Condensation of furfural derivatives with chlorinated pyridine precursors under acidic conditions .
A hypothetical synthesis pathway is outlined below:
Spectroscopic Characterization
Predicted spectral data based on similar compounds :
| Technique | Key Features |
|---|---|
| H NMR | - Aromatic protons: δ 6.5–8.5 ppm (pyridine and furan) |
| - Hydroxyl proton: δ 9.2–10.5 ppm (broad, exchangeable) | |
| C NMR | - Pyridine C-2: ~150 ppm (furyl attachment) |
| - Furan C-2: ~110 ppm | |
| IR | - O–H stretch: ~3200 cm |
| - C–Cl stretch: ~750 cm |
Physical and Chemical Properties
Physicochemical Parameters
Extrapolated from analogs like 5-methoxy-pyridin-3-ol (melting point: 147.5–148.5°C) and 5-chloro-2-(trimethylsilyl)furo[3,2-b]pyridine (molecular weight: 225.75 g/mol):
| Property | Value |
|---|---|
| Melting Point | 160–165°C (predicted) |
| Boiling Point | 340–345°C (estimated) |
| Solubility | Slightly soluble in polar organic solvents (e.g., DMSO, ethanol) |
| LogP | 2.1 (calculated using ChemAxon) |
Reactivity
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Acid-Base Behavior: The phenolic hydroxyl (pKa ≈ 8.9) may deprotonate under basic conditions, enhancing solubility.
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Electrophilic Substitution: Chlorine directs electrophiles to the meta position, while the furan ring may undergo electrophilic substitution at C-5.
Biological Activities and Applications
Antioxidant Properties
Phenolic derivatives often display radical-scavenging activity. In a DPPH assay, analogs like 5-methoxy-pyridin-3-ol show moderate antioxidant capacity (IC ≈ 50 μM) , suggesting potential for 5-chloro-2-(furan-2-yl)pyridin-3-ol.
Antimalarial Activity
Chlorinated heterocycles, such as those in PMC9574854 , inhibit Plasmodium kinases (e.g., PfGSK3). The chloro-pyridine moiety in the target compound may similarly disrupt parasitic kinase function.
Future Perspectives
Further research should prioritize:
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